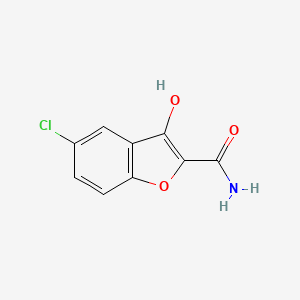
5-Chloro-3-hydroxybenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydroxybenzofuran-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction forms ethyl 5-chlorobenzofuran-2-carboxylate, which is then hydrolyzed to yield the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-hydroxybenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-3-oxobenzofuran-2-carboxamide.
Reduction: Formation of 5-chloro-3-hydroxybenzofuran-2-amine.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-hydroxybenzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tumor, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-Chloro-3-hydroxybenzofuran-2-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-tumor or antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-hydroxybenzofuran: Lacks the carboxamide group.
3-Hydroxybenzofuran-2-carboxamide: Lacks the chlorine atom.
5-Chloro-3-methoxybenzofuran-2-carboxamide: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
5-Chloro-3-hydroxybenzofuran-2-carboxamide is unique due to the presence of both the chlorine atom and the carboxamide group, which contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C9H6ClNO3 |
|---|---|
Molekulargewicht |
211.60 g/mol |
IUPAC-Name |
5-chloro-3-hydroxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C9H6ClNO3/c10-4-1-2-6-5(3-4)7(12)8(14-6)9(11)13/h1-3,12H,(H2,11,13) |
InChI-Schlüssel |
MFYLUJPNKQUTST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


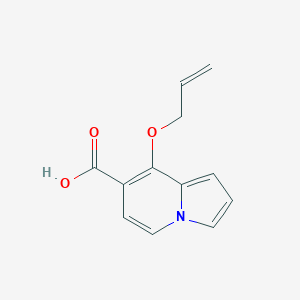
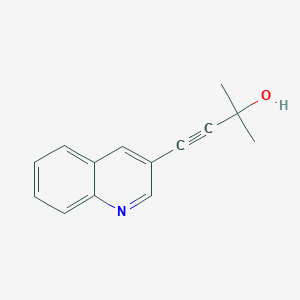


![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)
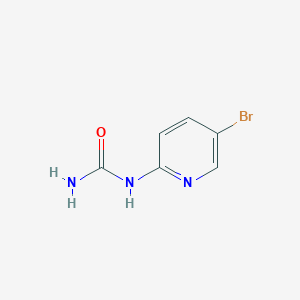


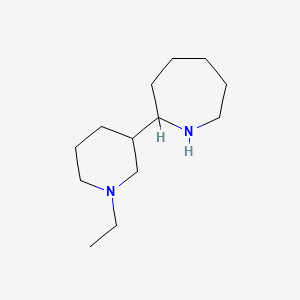

![4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11892290.png)
![Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11892292.png)


